molecular formula C23H29N3O3 B2584602 N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872861-14-8

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2584602
CAS No.: 872861-14-8
M. Wt: 395.503
InChI Key: IMERJAPNHRZMHE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic chemical compound with the CAS Number 878057-57-9 and a molecular formula of C23H31N3O4S. It has a molecular weight of 445.58 g/mol. This complex molecule features an indole core, a structural motif found in many biologically active compounds and pharmaceuticals. Indole derivatives are extensively studied in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, which can include anticancer, antiviral, and antimicrobial properties, though the specific applications for this derivative are a subject of ongoing research . The structure is characterized by a piperidine subunit and an N-cyclohexyl acetamide group, which can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERJAPNHRZMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation reactions. The final step involves the cyclohexylation of the intermediate product under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Potential as a Drug Candidate

Given its structural characteristics, N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide may serve as a lead compound for developing new antibiotics or other therapeutic agents. The exploration of its pharmacodynamics and pharmacokinetics is essential for understanding its viability as a drug candidate.

Synthetic Route Example

A potential synthetic pathway could involve:

  • Formation of the Indole Core : Starting from commercially available indole derivatives.
  • Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.
  • Cyclohexyl Group Attachment : Utilizing cyclohexanoyl chloride in acetic anhydride to form the final acetamide structure.

Case Studies

While specific case studies on this compound are scarce, the following related studies provide insights into its potential applications:

StudyFindings
Study on Imidazole DerivativesDemonstrated significant antibacterial activity against S. aureus and E. coli .
Investigation of Piperidine CompoundsHighlighted the role of piperidine in enhancing bioactivity against bacterial strains .
Review on Antibacterial AgentsDiscussed various synthetic strategies for developing new antibacterial agents with indole structures .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the piperidine ring can enhance binding affinity. The cyclohexyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Piperidinyl vs. Phenylamino Groups

The compound 2-cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl) acrylate () replaces the piperidinyl group with a phenylamino moiety. While the indole substitution pattern is conserved, the phenylamino group reduces antibacterial potency compared to piperidinyl-containing analogs. For example, the target compound’s structural analog (E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b) () exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2 µM), attributed to the piperidinyl group’s electron-donating properties and enhanced membrane permeation .

Sulfonyl vs. Oxo Substituents

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide () replaces the oxo group with a sulfonyl moiety. No direct MIC data are available, but structural analogs with sulfonyl groups often show reduced Gram-positive activity compared to oxo derivatives .

Acetamide N-Substituent Variations

Cyclohexyl vs. Aromatic Groups

The cyclohexyl group in the target compound contrasts with aromatic substituents in analogs like N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (). Cyclohexyl’s hydrophobicity may enhance binding to lipophilic enzyme pockets, as seen in CYP51 inhibitors (), while aromatic groups (e.g., 4-fluorobenzyl in ) improve π-π stacking with target proteins but increase cytotoxicity risks .

Antibacterial Activity

Compound 142b (), which shares the 1-[2-oxo-2-(piperidin-1-yl)ethyl]indol-3-yl motif, demonstrates MRSA inhibition (MIC = 2 µM) and low cytotoxicity (IC₅₀ > 50 µM in BEAS-2B lung cells).

Antiparasitic Potential

The target compound’s structural similarity to N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide (), a CYP51 inhibitor active against Trypanosoma and Leishmania, suggests possible antiparasitic applications. Piperidinyl groups may enhance enzyme binding via hydrophobic interactions with CYP51’s substrate channel .

Q & A

Q. What are the recommended methods for synthesizing N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling reactions to form the acetamide and indole-piperidine moieties. Key steps include:
  • Amide Bond Formation : Use coupling agents like HOBt/EDC in DMF at 40°C for 12–24 hours, as demonstrated in similar indole-acetamide syntheses (e.g., HOBt activates carboxyl groups for nucleophilic attack by amines) .
  • Cyclization : Optimize temperature (0–5°C) and catalysts (e.g., piperidine in ethanol) to stabilize intermediates and reduce side reactions .
  • Purification : Recrystallize with methanol or use column chromatography for higher purity .
    Optimization Table :
ParameterOptimal ConditionImpact on Yield
CatalystPiperidineIncreases rate
SolventEthanol/DMFSolubility
Temperature0–5°C (cyclization)Reduces byproducts

Q. How can researchers confirm the molecular conformation of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to determine bond angles, torsion angles, and spatial arrangement of the indole, piperidine, and cyclohexyl groups. This is critical for validating synthetic accuracy .
  • Spectroscopy :
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon connectivity (e.g., indole C3 substitution, cyclohexyl CH2_2 groups) .
  • IR : Identify carbonyl stretches (1650–1750 cm1^{-1}) for amide and ketone functional groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar indole derivatives?

  • Methodological Answer :
  • Comparative Assays : Conduct parallel testing under standardized conditions (e.g., cell lines, dosage) to isolate structural effects. For example, compare anti-inflammatory activity of derivatives with/without the piperidinyl group .
  • Statistical Validation : Apply multivariate analysis to distinguish between biological noise and structure-activity relationships (SAR). Use tools like PCA (Principal Component Analysis) to correlate substituents (e.g., fluorine at indole C5) with activity .

Q. How can mechanistic studies elucidate the role of the piperidinyl and cyclohexyl groups in modulating biological activity?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 15N^{15}\text{N} or 2H^{2}\text{H} into the piperidinyl group to track metabolic pathways or binding interactions via MS/MS .
  • Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities with targets (e.g., enzymes like COX-2). Compare energy profiles of derivatives with/without cyclohexyl substituents .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to separate isomers or closely related byproducts (e.g., unreacted indole intermediates). Optimize mobile phase (acetonitrile/water gradients) for resolution .
  • Prep-TLC : Employ silica gel TLC with ethyl acetate/hexane (3:7) for rapid purity checks and small-scale isolation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent effects, protonation states).
  • Experimental Cross-Validation : Repeat assays with controlled variables (e.g., pH, ionic strength) to identify overlooked factors. For example, piperidinyl basicity may alter binding in vivo vs. in silico models .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity using rat cortical neurons. Measure cell viability via MTT assay and compare with controls.
  • Oxidative Stress Models : Expose SH-SY5Y cells to H2_2O2_2 and quantify ROS reduction using DCFDA fluorescence. Include positive controls (e.g., ascorbic acid) .

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